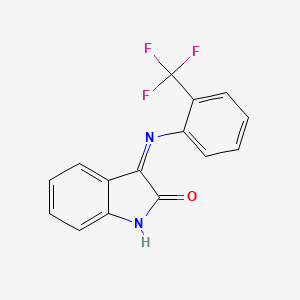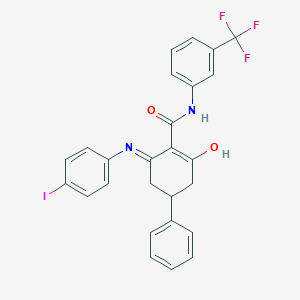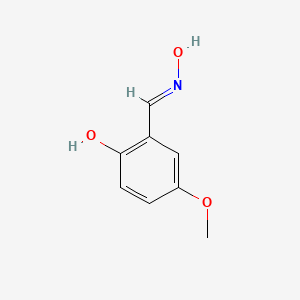
3-((4-(Trifluoromethoxy)phenyl)imino)-5-iodoindolin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-((4-(Trifluoromethoxy)phenyl)imino)-5-iodoindolin-2-one (abbreviated as 3-TFI-5-I) is a synthetic compound with a wide range of applications in scientific research. It is a trifluoromethoxy-substituted indolin-2-one derivative that has been used in various studies to investigate its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments.
科学的研究の応用
3-((4-(Trifluoromethoxy)phenyl)imino)-5-iodoindolin-2-one has been used in a number of scientific research applications. It has been used as a substrate in the study of the enzyme cytochrome P450 2D6 (CYP2D6), which is involved in the metabolism of drugs. It has also been used to study the mechanism of action of the enzyme monoamine oxidase (MAO), which plays a role in the metabolism of neurotransmitters. In addition, this compound has been used to study the pharmacokinetics and pharmacodynamics of various drugs, and to investigate the effects of drugs on the nervous system.
作用機序
The mechanism of action of 3-((4-(Trifluoromethoxy)phenyl)imino)-5-iodoindolin-2-one is not yet fully understood. However, it is believed to act as an inhibitor of the enzyme monoamine oxidase (MAO). Specifically, it is thought to bind to the active site of the enzyme, which prevents it from breaking down neurotransmitters. This, in turn, leads to an increase in the levels of neurotransmitters in the brain, which can have both beneficial and detrimental effects on the nervous system.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it has been shown to have a number of effects on the nervous system. For example, it has been shown to increase levels of serotonin, dopamine, and norepinephrine in the brain. In addition, it has been shown to have a sedative effect, and to reduce anxiety and improve mood.
実験室実験の利点と制限
3-((4-(Trifluoromethoxy)phenyl)imino)-5-iodoindolin-2-one has several advantages for laboratory experiments. First, it is relatively easy to synthesize and purify, making it a cost-effective option for research. Second, it is a stable compound, which makes it suitable for long-term storage. Third, it is a potent inhibitor of MAO, which makes it useful in studies of the enzyme’s mechanism of action.
However, there are also some limitations to its use in laboratory experiments. For example, its effects on the nervous system are not yet fully understood, making it difficult to predict its effects in different contexts. In addition, it is not approved for use in humans, so any studies involving its use must be conducted in animal models.
将来の方向性
The future directions for 3-((4-(Trifluoromethoxy)phenyl)imino)-5-iodoindolin-2-one research are numerous. First, further research is needed to better understand its mechanism of action and biochemical and physiological effects. Second, further research is needed to better understand its pharmacokinetics and pharmacodynamics. Third, further research is needed to explore its potential therapeutic applications in humans. Fourth, further research is needed to explore its potential use as a substrate for CYP2D6 and other enzymes. Finally, further research is needed to explore its potential use in drug discovery and development.
合成法
3-((4-(Trifluoromethoxy)phenyl)imino)-5-iodoindolin-2-one was first synthesized by a three-step method, involving the reaction of 1-iodoindoline-2-one (1-I-2-O) with 4-trifluoromethoxybenzaldehyde (4-TFMB) in the presence of piperidine, followed by the reaction of the resulting intermediate with 4-trifluoromethoxybenzoyl chloride (4-TFMBC) in the presence of triethylamine, and finally the reaction of the resulting intermediate with trifluoroacetic anhydride (TFA). The resulting compound was then purified by column chromatography and characterized by spectroscopic methods.
特性
IUPAC Name |
5-iodo-3-[4-(trifluoromethoxy)phenyl]imino-1H-indol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8F3IN2O2/c16-15(17,18)23-10-4-2-9(3-5-10)20-13-11-7-8(19)1-6-12(11)21-14(13)22/h1-7H,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOTMKCCFGICYSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=C2C3=C(C=CC(=C3)I)NC2=O)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8F3IN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


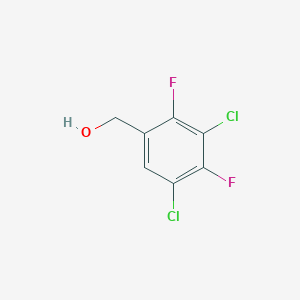
![2-[(3,4-Dimethylphenyl)amino]-6-methylpyrimidin-4(3H)-one](/img/structure/B6300249.png)
![2-[(3-Fluoro-4-methylphenyl)amino]-6-methylpyrimidin-4(3H)-one](/img/structure/B6300255.png)


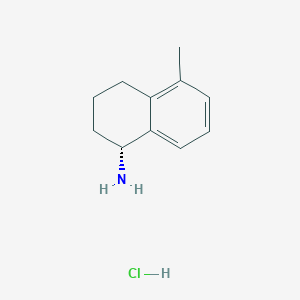
![2-(Benzo[d]thiazol-2-yl)-4-fluorophenol](/img/structure/B6300291.png)
